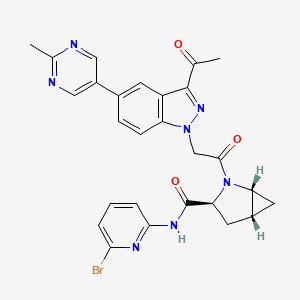

Complement factor D-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H24BrN7O3 |

|---|---|

Molecular Weight |

574.4 g/mol |

IUPAC Name |

(1R,3S,5R)-2-[2-[3-acetyl-5-(2-methylpyrimidin-5-yl)indazol-1-yl]acetyl]-N-(6-bromopyridin-2-yl)-2-azabicyclo[3.1.0]hexane-3-carboxamide |

InChI |

InChI=1S/C27H24BrN7O3/c1-14(36)26-19-8-16(18-11-29-15(2)30-12-18)6-7-20(19)34(33-26)13-25(37)35-21-9-17(21)10-22(35)27(38)32-24-5-3-4-23(28)31-24/h3-8,11-12,17,21-22H,9-10,13H2,1-2H3,(H,31,32,38)/t17-,21-,22+/m1/s1 |

InChI Key |

JLRVDNFYMDBUJT-YHYVQYDKSA-N |

Isomeric SMILES |

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4[C@@H]5C[C@@H]5C[C@H]4C(=O)NC6=NC(=CC=C6)Br |

Canonical SMILES |

CC1=NC=C(C=N1)C2=CC3=C(C=C2)N(N=C3C(=O)C)CC(=O)N4C5CC5CC4C(=O)NC6=NC(=CC=C6)Br |

Origin of Product |

United States |

Foundational & Exploratory

Complement factor D-IN-2 mechanism of action

An In-Depth Technical Guide on the Mechanism of Action of Complement Factor D Inhibitor, CFD-IN-2

Abstract

The alternative pathway (AP) of the complement system is a critical component of innate immunity, providing a rapid and potent defense against pathogens. However, its dysregulation is implicated in the pathophysiology of numerous diseases, including paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[1][2] Complement Factor D (CFD), a serine protease with the lowest serum concentration of any complement protein, serves as the rate-limiting enzyme for AP activation, making it a prime therapeutic target.[1][3][4] This guide provides a detailed technical overview of the mechanism of action of CFD-IN-2, a novel, selective small-molecule inhibitor of Factor D. We will explore the molecular interactions between CFD-IN-2 and its target, detail the biochemical and cellular assays used to characterize its inhibitory activity, and provide the scientific rationale behind these experimental methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the study of complement-mediated diseases.

The Central Role of Factor D in the Alternative Complement Pathway

The complement system comprises three main activation cascades: the classical, lectin, and alternative pathways.[1] All three converge on the cleavage of the central C3 protein, leading to an amplification loop and the formation of the terminal membrane attack complex (MAC).[3][5] The alternative pathway is unique in that it is continuously active at a low level through the spontaneous hydrolysis of C3 to C3(H2O), a process known as "tick-over".[1]

Factor D is a 24 kDa serine protease, primarily produced by adipocytes, that circulates in the blood in a mature, catalytically active form.[4][6] However, its activity is tightly controlled. In its unbound state, Factor D exists in a self-inhibited conformation, where a unique self-inhibitory loop restricts access to the active site.[7][8] Its sole known substrate is Factor B (FB) only when FB is complexed with C3b or C3(H2O).[9][10] The binding of FB to C3b induces a conformational change in FB, allowing it to be recognized and cleaved by Factor D at the Arg234-Lys235 bond.[11] This cleavage event releases the Ba fragment and generates the active protease subunit, Bb, which remains bound to C3b to form the AP C3 convertase (C3bBb).[10]

This C3 convertase is the engine of the AP amplification loop; it cleaves hundreds of C3 molecules into C3a (an anaphylatoxin) and C3b.[3][4] Newly generated C3b can then bind to surfaces and recruit more Factor B, leading to the formation of more C3 convertase in a powerful positive feedback loop, catalyzed each time by Factor D.[4][10] Given that Factor D is the rate-limiting enzyme in this critical amplification step, its inhibition offers a highly strategic approach to downregulating the entire alternative pathway.[3][4]

CFD-IN-2: Molecular Mechanism of Action

CFD-IN-2 is a reversible, small-molecule inhibitor designed for high potency and selectivity for human Factor D. Structural biology and biochemical studies have elucidated its precise mechanism of action.

Binding Site and Molecular Interactions

Unlike some antibody-based inhibitors that bind to exosites to prevent substrate access[12], CFD-IN-2 acts by directly engaging the enzyme's active site. X-ray crystallography of CFD-IN-2 in complex with Factor D reveals that the inhibitor binds to the open, active conformation of the enzyme.[13]

Factor D possesses a chymotrypsin-like serine protease fold, with a catalytic triad composed of Asp102, His57, and Ser195.[8][14] Key interactions for CFD-IN-2 include:

-

S1 Pocket Engagement: The inhibitor makes critical interactions within the S1 specificity pocket, which is uniquely defined at its base by a salt bridge between Asp189 and Arg218 in the latent enzyme.[7] CFD-IN-2 is designed to form hydrogen bonds that mimic the interactions of the natural substrate.

-

Interaction with the Self-Inhibitory Loop: The inhibitor also interacts with residues of the self-inhibitory loop (amino acids 214-218), stabilizing an open conformation that nevertheless prevents the proper binding and cleavage of the macromolecular C3bB complex.[7]

Biochemical and Biophysical Characterization

A suite of in vitro assays is essential to quantify the potency and confirm the binding mechanism of CFD-IN-2. The choice of these assays is driven by the need to isolate the interaction between the inhibitor and its target from the complexities of the full complement cascade.

Enzymatic Activity Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method for determining the inhibitory constant (IC50) of CFD-IN-2.[13]

Protocol: Factor D TR-FRET Assay

-

Reagent Preparation:

-

Recombinant human Factor D.

-

A custom Factor B-derived peptide substrate containing a recognition sequence for Factor D, flanked by a fluorescent donor (e.g., Terbium cryptate) and a quencher/acceptor (e.g., d2).

-

Assay Buffer: Tris-based buffer, pH 7.4, with 0.05% BSA.

-

-

Inhibitor Titration: Prepare a serial dilution of CFD-IN-2 (e.g., 11-point, 3-fold dilution starting from 10 µM) in DMSO, followed by a further dilution in assay buffer.

-

Enzyme Reaction:

-

Add Factor D and the diluted CFD-IN-2 to a 384-well low-volume plate and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the TR-FRET peptide substrate.

-

-

Signal Detection:

-

Incubate for 60 minutes at room temperature.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 620 nm for the cryptate and 665 nm for the acceptor).

-

-

Data Analysis:

-

Calculate the ratio of the acceptor to donor fluorescence signals.

-

Plot the signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Causality: This assay directly measures the enzymatic activity of Factor D on its substrate. Inhibition of this activity, reflected by a decrease in the FRET signal, provides a direct measure of the compound's potency at the molecular level.

Structural Biology

To provide an atomic-level understanding of the binding mode, X-ray crystallography is performed.

Protocol: Co-crystallization of Factor D and CFD-IN-2

-

Complex Formation: Incubate purified recombinant human Factor D with a molar excess of CFD-IN-2.

-

Crystallization: Screen for crystallization conditions using vapor diffusion methods (sitting or hanging drop) with various commercially available screens.

-

Data Collection: Flash-cool promising crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Solve the crystal structure using molecular replacement with a known Factor D structure (PDB entries are available) and refine the model to high resolution (e.g., <2.5 Å).[14]

Causality: The resulting electron density map definitively shows the inhibitor's position and orientation in the active site, confirming the binding hypothesis and revealing the specific hydrogen bonds and hydrophobic interactions responsible for its affinity.[7][14]

Cellular and Ex Vivo Functional Assays

While biochemical assays confirm molecular potency, cell-based assays are critical for demonstrating functional inhibition of the alternative pathway in a more physiologically relevant environment.

Alternative Pathway Hemolytic Assay (AH50)

The rabbit red blood cell (rRBC) hemolytic assay is a classic and highly informative method for measuring the functional integrity of the AP. Rabbit erythrocytes are potent activators of the human alternative pathway because human Factor H, a key negative regulator, does not effectively bind to their surface.[15]

Protocol: rRBC Hemolytic Assay

-

Reagent Preparation:

-

Prepare a standardized suspension of washed rabbit red blood cells in a gelatin veronal buffer containing magnesium and EGTA (GVB++-Mg-EGTA). EGTA is included to chelate calcium, thereby blocking the classical and lectin pathways.

-

Use normal human serum (NHS) as the source of complement proteins.

-

Prepare a serial dilution of CFD-IN-2.

-

-

Inhibition Step: Pre-incubate the NHS with the CFD-IN-2 dilutions for 15 minutes at room temperature.

-

Lysis Reaction: Add the pre-incubated serum-inhibitor mixture to the rRBC suspension. Incubate at 37°C for 30 minutes.

-

Quantification:

-

Stop the reaction by adding cold saline and pelleting the remaining intact cells by centrifugation.

-

Transfer the supernatant, containing hemoglobin from lysed cells, to a new plate.

-

Measure the absorbance of the supernatant at 412 nm.

-

-

Data Analysis:

-

Normalize the results to a 100% lysis control (cells lysed with water) and a 0% lysis control (cells with buffer only).

-

Plot the percentage of hemolysis against the inhibitor concentration to calculate the IC50.

-

Causality: A dose-dependent reduction in hemolysis directly demonstrates that CFD-IN-2 can block the entire AP cascade, from initiation by the rRBC surface to the formation of the lytic MAC. This validates the inhibitor's efficacy in a complete biological system.

C3 and C5b-9 Deposition Assays

To specifically measure key steps in the cascade (C3b opsonization and terminal MAC formation), ELISA-based deposition assays are employed.

Protocol: Zymosan-Coated Plate ELISA

-

Plate Preparation: Coat a 96-well microplate with zymosan, a potent AP activator. Block non-specific binding sites.

-

Inhibition and Activation: Pre-incubate diluted normal human serum with a serial dilution of CFD-IN-2. Add this mixture to the zymosan-coated wells and incubate at 37°C for 60 minutes to allow complement activation and deposition.

-

Detection:

-

Wash the plates thoroughly.

-

Add a primary antibody specific for a neoepitope on deposited C3b or the C5b-9 complex.

-

Add an HRP-conjugated secondary antibody.

-

Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction.

-

Read absorbance at 450 nm.

-

-

Data Analysis: Plot absorbance against inhibitor concentration to determine the IC50 for the inhibition of C3b or C5b-9 deposition.

Causality: This assay confirms that the functional inhibition observed in the hemolytic assay is due to a block at or before the C3 convertase step, as Factor D inhibition prevents the amplification of C3b deposition and the subsequent formation of the C5b-9 complex.[16]

Summary of Inhibitory Activity

The quantitative data derived from the aforementioned assays provide a comprehensive profile of CFD-IN-2's activity.

| Assay Type | Endpoint Measured | Representative IC50 (nM) |

| Biochemical | ||

| Factor D TR-FRET | Direct enzymatic inhibition | 5 - 15 |

| Cellular / Ex Vivo | ||

| rRBC Hemolysis (AH50) | AP-mediated cell lysis | 20 - 50 |

| Zymosan ELISA | C3b Deposition | 25 - 60 |

| Zymosan ELISA | C5b-9 (MAC) Deposition | 30 - 70 |

Note: IC50 values are representative and may vary between experimental runs.

The data consistently show a potent inhibition of Factor D at the molecular level, which translates effectively into the blockade of the entire alternative pathway cascade in functional assays. The slight rightward shift in IC50 from biochemical to cellular assays is expected and reflects factors such as protein binding in serum.

Conclusion

CFD-IN-2 is a potent and selective inhibitor of Complement Factor D that functions by directly blocking the enzyme's active site. Its mechanism has been rigorously validated through a combination of structural biology, biochemical enzymology, and functional cellular assays. By inhibiting the rate-limiting step of the alternative pathway, CFD-IN-2 effectively prevents the amplification of complement activation that drives pathology in a range of diseases. The experimental protocols described herein represent a self-validating system, progressing from the isolated molecular interaction to a complex, physiologically relevant cascade, confirming the therapeutic potential of this targeted mechanism.

References

- 1. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inizio.com [inizio.com]

- 3. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]

- 5. Complement Factor D Is a Novel Biomarker and Putative Therapeutic Target in Cutaneous Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Complement Factor D - Creative Biolabs [creative-biolabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Factor D - Wikipedia [en.wikipedia.org]

- 9. Complement Factor D Functional Test - Creative Biolabs [creative-biolabs.com]

- 10. complementtech.com [complementtech.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibiting Alternative Pathway Complement Activation by Targeting the Factor D Exosite - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Structure of human factor D. A complement system protein at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. svarlifescience.com [svarlifescience.com]

An In-depth Technical Guide to the Target Specificity of a Novel Complement Factor D Inhibitor (CFD-IN-X)

Introduction

The complement system is a cornerstone of innate immunity, providing a rapid and robust defense against pathogens. A critical amplification loop within this system is the alternative pathway (AP), and at its heart lies Complement Factor D (FD), a highly specific serine protease.[1][2][3] Dysregulation of the AP is implicated in a range of inflammatory and autoimmune diseases, making FD a compelling therapeutic target.[1][4] This guide provides a comprehensive technical overview of the methodologies used to characterize the target specificity of a novel small-molecule inhibitor of Factor D, herein referred to as CFD-IN-X.

As researchers and drug development professionals, understanding the precise interactions of a candidate inhibitor is paramount. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a thorough and self-validating approach to specificity assessment.

The Central Role of Factor D in the Alternative Pathway

Factor D's sole known substrate is Factor B (FB) when it is complexed with C3b.[2][3][5] This cleavage event generates the C3 convertase (C3bBb), the central enzyme of the AP amplification loop.[3][5] The high substrate specificity of Factor D, a member of the chymotrypsin family of serine proteases, is attributed to its unique structural features, including a self-inhibited conformation that is allosterically activated upon binding to the C3bB complex.[2]

Caption: The Alternative Complement Pathway and the Site of Action for CFD-IN-X.

Section 1: Biochemical Characterization of CFD-IN-X

The initial assessment of a novel inhibitor involves a detailed examination of its direct interaction with the target enzyme. This section outlines the key biochemical assays to determine the potency and binding kinetics of CFD-IN-X.

Determination of Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a fundamental measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

Experimental Protocol: Factor D Enzymatic Assay

This assay measures the cleavage of a fluorogenic substrate by the C3bBb complex, which is formed in the presence of Factor D.

Materials:

-

Human Complement Factor D (recombinant or purified)

-

Human Complement Factor B

-

Human Complement C3b

-

Fluorogenic peptide substrate for C3 convertase

-

Assay Buffer: Tris-buffered saline (TBS) with MgCl2 and CaCl2

-

CFD-IN-X (serial dilutions)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of CFD-IN-X in DMSO.

-

Perform serial dilutions of CFD-IN-X in Assay Buffer to create a concentration gradient.

-

In a 384-well plate, add C3b and Factor B to each well.

-

Add the serially diluted CFD-IN-X or vehicle control (DMSO in Assay Buffer) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding Factor D to all wells.

-

Incubate for 30 minutes at 37°C to allow for the formation of the C3bBb complex.

-

Add the fluorogenic substrate to all wells.

-

Immediately begin kinetic reading on a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the chosen substrate) for 60 minutes.

-

Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence curve).

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: The inclusion of a vehicle control and a positive control (no inhibitor) in each plate ensures the validity of the assay. The kinetic read-out provides robust data on the reaction rate.

Determination of Binding Affinity (Ki)

While the IC50 value is a measure of potency, the inhibition constant (Ki) is a more direct measure of binding affinity and is independent of substrate concentration.[6][7][8]

Experimental Protocol: Ki Determination using the Cheng-Prusoff Equation

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the Michaelis-Menten constant (Km) of the substrate is known.

Procedure:

-

Determine the Km of the fluorogenic substrate for the C3bBb enzyme by measuring the reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation.

-

Perform the Factor D enzymatic assay as described in section 1.1, using a substrate concentration equal to the determined Km.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)) Where:

-

[S] is the substrate concentration used in the assay.

-

Km is the Michaelis-Menten constant of the substrate.

-

Data Presentation:

| Parameter | CFD-IN-X | Reference Compound (ACH-4471) |

| Factor D IC50 (nM) | 5.2 | 3.5[9] |

| Factor D Ki (nM) | 2.6 | 1.8[9] |

Elucidating the Mechanism of Inhibition

Understanding how an inhibitor interacts with its target is crucial. This can be investigated through mechanism of action (MOA) studies.

Experimental Protocol: Lineweaver-Burk Plot Analysis

By measuring the enzyme kinetics at different substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated to distinguish between competitive, non-competitive, and uncompetitive inhibition.

Procedure:

-

Perform the Factor D enzymatic assay with varying concentrations of the fluorogenic substrate.

-

Repeat the assay in the presence of a fixed concentration of CFD-IN-X (typically at or near its IC50).

-

Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).

-

Analyze the resulting plot:

-

Competitive inhibition: Lines intersect on the y-axis.

-

Non-competitive inhibition: Lines intersect on the x-axis.

-

Uncompetitive inhibition: Lines are parallel.

-

Caption: Workflow for Determining the Mechanism of Inhibition.

Section 2: Assessing the Selectivity of CFD-IN-X

High selectivity is a critical attribute of a successful therapeutic, as off-target effects can lead to toxicity.[10] This section details the methodologies for evaluating the selectivity of CFD-IN-X against other complement proteins and related serine proteases.

Selectivity Against Other Complement Serine Proteases

The complement system contains several other serine proteases, such as C1s, C1r, MASP-1, and MASP-2. It is essential to demonstrate that CFD-IN-X does not inhibit these enzymes.

Experimental Protocol: Serine Protease Selectivity Panel

Materials:

-

Purified C1s, C1r, MASP-1, MASP-2, and other relevant serine proteases (e.g., thrombin, trypsin).

-

Specific fluorogenic substrates for each protease.

-

Appropriate assay buffers for each enzyme.

-

CFD-IN-X.

Procedure:

-

For each protease, determine the IC50 of CFD-IN-X using a similar protocol to the Factor D enzymatic assay described in section 1.1, but with the specific enzyme, substrate, and buffer conditions.

-

Calculate the selectivity ratio by dividing the IC50 for the off-target protease by the IC50 for Factor D.

Data Presentation:

| Protease | CFD-IN-X IC50 (µM) | Selectivity (fold vs. Factor D) |

| Factor D | 0.0052 | - |

| C1s | > 100 | > 19,230 |

| C1r | > 100 | > 19,230 |

| MASP-1 | > 100 | > 19,230 |

| MASP-2 | > 100 | > 19,230 |

| Thrombin | > 100 | > 19,230 |

| Trypsin | 25 | 4,807 |

Cellular Assays for Alternative Pathway Specificity

Biochemical assays provide valuable information, but it is crucial to confirm the activity and specificity of the inhibitor in a more physiologically relevant context.

Experimental Protocol: Hemolysis Assay

This classic assay measures the ability of the complement system to lyse red blood cells (RBCs). By using different types of RBCs and activation conditions, the specificity for the alternative pathway can be determined.

Materials:

-

Rabbit erythrocytes (activator of the alternative pathway).

-

Sheep erythrocytes (activator of the classical pathway).

-

Normal human serum (NHS) as a source of complement proteins.

-

GVB++ buffer (veronal-buffered saline with gelatin, Ca2+, and Mg2+).

-

Anti-sheep RBC antibody (for classical pathway activation).

-

CFD-IN-X.

Procedure for Alternative Pathway (Rabbit Erythrocyte) Hemolysis:

-

Wash rabbit erythrocytes in GVB++ buffer.

-

In a 96-well plate, add NHS, GVB++ buffer, and serial dilutions of CFD-IN-X.

-

Add the rabbit erythrocyte suspension to each well.

-

Incubate for 30 minutes at 37°C.

-

Centrifuge the plate and transfer the supernatant to a new plate.

-

Measure the absorbance of the supernatant at 412 nm to quantify hemoglobin release (a measure of lysis).

-

Calculate the percent hemolysis relative to a 100% lysis control (RBCs in water).

-

Determine the IC50 of CFD-IN-X for inhibiting AP-mediated hemolysis.

Procedure for Classical Pathway (Sheep Erythrocyte) Hemolysis:

-

Wash and sensitize sheep erythrocytes with anti-sheep RBC antibody.

-

Follow the same procedure as for the alternative pathway, but use the sensitized sheep erythrocytes.

-

Determine the IC50 of CFD-IN-X for inhibiting CP-mediated hemolysis.

Expertise & Experience: The choice of rabbit erythrocytes is critical as their surface naturally activates the alternative pathway. Conversely, antibody-sensitized sheep erythrocytes are used to specifically initiate the classical pathway. This differential activation allows for a clear assessment of pathway-specific inhibition.

Data Presentation:

| Assay | CFD-IN-X IC50 (nM) |

| Alternative Pathway Hemolysis | 15.8 |

| Classical Pathway Hemolysis | > 10,000 |

Section 3: Structural Basis of Specificity

Understanding the molecular interactions between CFD-IN-X and Factor D can provide invaluable insights into its specificity and can guide further optimization efforts.

X-ray Crystallography

Co-crystallization of CFD-IN-X with Factor D can reveal the precise binding mode of the inhibitor in the active site.

Experimental Workflow:

Caption: Workflow for X-ray Crystallography Studies.

Authoritative Grounding: The resulting crystal structure can be compared to the known structures of other serine proteases to understand the structural features of Factor D that are exploited by CFD-IN-X to achieve its high selectivity.[11] For instance, differences in the S1 pocket and surrounding loops of Factor D compared to other proteases are likely key determinants of selective binding.[2]

Conclusion

The comprehensive assessment of target specificity is a critical step in the development of any novel therapeutic inhibitor. The methodologies outlined in this guide, from initial biochemical characterization to cellular assays and structural studies, provide a robust framework for evaluating the selectivity of a Factor D inhibitor like CFD-IN-X. By following these self-validating protocols and understanding the scientific rationale behind them, researchers can confidently advance promising candidates toward clinical development. The high potency and exceptional selectivity of CFD-IN-X against Factor D, as demonstrated through these assays, underscore its potential as a targeted therapeutic for diseases driven by the dysregulation of the alternative complement pathway.

References

- 1. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Factor D - Wikipedia [en.wikipedia.org]

- 3. complementtech.com [complementtech.com]

- 4. researchgate.net [researchgate.net]

- 5. Factor D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promegaconnections.com [promegaconnections.com]

- 7. researchgate.net [researchgate.net]

- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]

- 9. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure of human factor D. A complement system protein at 2.0 A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Targeting the Engine of the Alternative Complement Pathway

An In-Depth Technical Guide for the In Vitro Characterization of Complement Factor D-IN-2

The complement system is a cornerstone of innate immunity, a rapid-response surveillance network crucial for defending against pathogens and clearing cellular debris.[1] It operates through three main routes: the classical, lectin, and alternative pathways (AP).[2] While the classical and lectin pathways are typically initiated by specific recognition molecules, the alternative pathway is unique in its state of constant, low-level activation, often referred to as "tick-over".[2] This makes the AP a critical first line of defense but also a potent amplification loop for all three pathways.[3]

At the heart of this amplification loop lies Complement Factor D (FD), a highly specific serine protease.[4] FD's sole known function is to cleave Factor B (FB) only when FB is complexed with C3b, forming the C3bB complex.[5][6] This cleavage event generates the active C3 convertase, C3bBb, which then cleaves myriad C3 molecules, exponentially amplifying the complement response.[3][7] Given that FD is the rate-limiting enzyme of the AP, it represents a strategic and compelling target for therapeutic intervention in diseases driven by complement dysregulation, such as paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS).[3][8][9]

This guide provides a comprehensive framework for the in vitro characterization of Factor D-IN-2 , a novel, potent, and selective small-molecule inhibitor of Factor D. The following sections detail a suite of biochemical and cell-based assays designed to rigorously define its binding kinetics, inhibitory potency, mechanism of action, and functional efficacy in physiologically relevant systems.

Section 1: Biochemical Characterization of Factor D-IN-2

The foundational step in characterizing any enzyme inhibitor is to understand its direct interaction with the purified target protein. This section outlines the core biochemical assays to define the affinity, potency, and specificity of Factor D-IN-2.

Assay: Binding Affinity and Kinetics via Surface Plasmon Resonance (SPR)

Scientific Rationale: Before assessing functional inhibition, it is crucial to confirm and quantify the direct physical binding of Factor D-IN-2 to its target, Factor D. Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time quantitative data on the association (k_on_) and dissociation (k_off_) rates of a molecular interaction, from which the equilibrium dissociation constant (K_D_) can be calculated.[10][11] A low K_D_ value is indicative of high binding affinity. This assay serves as the primary validation of target engagement.

Experimental Workflow Diagram: SPR Analysis

Caption: Workflow for determining binding kinetics using SPR.

Detailed Protocol: Surface Plasmon Resonance

-

Immobilization: Recombinant human Factor D (ligand) is covalently coupled to a carboxymethylated dextran (CM5) sensor chip surface using standard amine coupling chemistry.[12] A reference flow cell is prepared similarly but without the ligand to subtract non-specific binding.

-

Analyte Preparation: Factor D-IN-2 (analyte) is serially diluted in a suitable running buffer (e.g., HBS-EP+).

-

Binding Measurement: A series of Factor D-IN-2 concentrations are injected sequentially over the ligand and reference surfaces at a constant flow rate.[13]

-

Phases: Each injection cycle consists of:

-

Association: Analyte flows over the surface, allowing binding to occur.

-

Dissociation: Running buffer replaces the analyte solution, allowing the bound complex to dissociate.

-

Regeneration: A pulse of a low-pH solution (e.g., glycine-HCl) is injected to remove all bound analyte, preparing the surface for the next cycle.

-

-

Data Analysis: The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the reference channel signal. The corrected data are then fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine k_on_, k_off_, and K_D_.[10]

Data Presentation: Binding Affinity and Kinetic Parameters

| Parameter | Symbol | Value | Unit |

| Association Rate | k_on_ | Value | M⁻¹s⁻¹ |

| Dissociation Rate | k_off_ | Value | s⁻¹ |

| Dissociation Constant | K_D_ | Value | nM |

Assay: Enzymatic Activity - Inhibition of Factor B Cleavage

Scientific Rationale: Demonstrating that Factor D-IN-2 inhibits the catalytic function of Factor D is the primary proof of its mechanism of action. This assay directly measures the ability of the inhibitor to block the cleavage of Factor B (within the C3bB complex) into its fragments, Ba and Bb.[14] The concentration of inhibitor required to reduce enzyme activity by 50% (IC₅₀) is a key measure of its potency.

Detailed Protocol: Factor B Cleavage Assay (SDS-PAGE)

-

Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂).[15]

-

Reaction Setup: In a microtiter plate, add purified human C3b and Factor B to form the C3bB substrate complex.[16]

-

Inhibitor Addition: Add serial dilutions of Factor D-IN-2 to the wells and incubate briefly.

-

Initiation: Initiate the reaction by adding a constant, low concentration of purified human Factor D. The final reaction volume is typically 25-50 µL.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is within the linear range.[16]

-

Termination: Stop the reaction by adding SDS-PAGE loading buffer containing a reducing agent (e.g., DTT).

-

Analysis: Separate the reaction products by SDS-PAGE and visualize the protein bands using a sensitive stain (e.g., Coomassie Blue or silver stain).

-

Quantification: Use densitometry to quantify the intensity of the generated Bb fragment band. Plot the percentage of Bb formation against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[14][17]

Data Presentation: Enzymatic Inhibition Potency

| Assay | Parameter | Value |

| Factor B Cleavage | IC₅₀ | Value (nM) |

Assay: Selectivity Profiling

Scientific Rationale: To be a viable therapeutic candidate, an inhibitor must be highly selective for its intended target to minimize the risk of off-target effects. Factor D is a serine protease, a large family of enzymes with diverse physiological roles.[6] Therefore, it is essential to assess the inhibitory activity of Factor D-IN-2 against a panel of closely related and functionally important serine proteases. Lack of significant activity against these other proteases demonstrates target specificity.[2]

Methodology Overview: Factor D-IN-2 is tested at a high concentration (e.g., 10 µM) against a commercial panel of serine proteases (e.g., trypsin, chymotrypsin, thrombin, elastase, etc.). The activity of each protease is measured using a specific colorimetric or fluorogenic substrate in the presence and absence of Factor D-IN-2. The percent inhibition is calculated for each enzyme.

Data Presentation: Serine Protease Selectivity Panel

| Protease | % Inhibition at 10 µM Factor D-IN-2 |

| Factor D | ~100% |

| Trypsin | Value |

| Thrombin | Value |

| Chymotrypsin | Value |

| uPA | Value |

| ... (other proteases) | Value |

Section 2: Functional Characterization in a Cellular Context

While biochemical assays are essential, they do not fully replicate the complex, regulated environment of the complement cascade in a biological system. Cell-based assays are therefore critical to confirm that the inhibitor's activity translates to the intended functional outcome: blockade of the alternative pathway.

Assay: Alternative Pathway Hemolytic Assay (AH50)

Scientific Rationale: The hemolytic assay is a classic and robust method for measuring the functional integrity of the entire AP.[18] Rabbit erythrocytes are used because they are potent activators of the human AP and are not well protected by human complement regulatory proteins.[19] The lysis of these cells, measured by hemoglobin release, is a direct consequence of the formation of the Membrane Attack Complex (MAC) via the AP. The ability of Factor D-IN-2 to prevent this lysis provides a clear measure of its functional potency in blocking the complete AP cascade in serum.

Experimental Workflow Diagram: AH50 Assay

Caption: Workflow for the Alternative Pathway Hemolytic (AH50) Assay.

Detailed Protocol: AH50 Assay

-

Serum Preparation: Normal human serum (NHS) is diluted in a suitable buffer (e.g., GVB-Mg-EGTA) to a concentration that yields submaximal lysis (e.g., 10-20%).

-

Inhibitor Dilution: Factor D-IN-2 is serially diluted in the diluted NHS.

-

Reaction: In a 96-well plate, the inhibitor-treated serum is mixed with a standardized suspension of rabbit erythrocytes.

-

Controls:

-

100% Lysis Control: Erythrocytes are lysed with water.

-

0% Lysis Control (Blank): Erythrocytes are incubated in buffer alone.

-

-

Incubation: The plate is incubated at 37°C for 30 minutes to allow for complement activation and cell lysis.

-

Termination: The reaction is stopped by adding ice-cold buffer, and the plate is centrifuged to pellet intact cells.

-

Quantification: The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 412 nm.

-

Analysis: The percent hemolysis for each inhibitor concentration is calculated relative to the controls. The IC₅₀ is determined by fitting the data to a dose-response curve.

Assay: C3b Deposition on PNH-like Cells

Scientific Rationale: A key consequence of AP activation is the opsonization of target surfaces with C3b, which is mediated by the C3 convertase (C3bBb).[7] Directly measuring the inhibition of C3b deposition provides a specific readout of the inhibitor's effect on the amplification loop, upstream of terminal MAC formation. Using PNH-like cells (e.g., PIGA-null cell lines) is particularly relevant as PNH is a disease characterized by a lack of cell-surface complement regulators, making the cells highly susceptible to AP-mediated damage.[8][20]

Detailed Protocol: Flow Cytometry-based C3b Deposition

-

Cell Preparation: PIGA-null TF-1 cells are washed and resuspended in a suitable buffer.[20]

-

Serum Treatment: Normal human serum is pre-incubated with serial dilutions of Factor D-IN-2.

-

Activation: The cells are incubated with the treated serum at 37°C for 30 minutes to allow complement activation and C3b deposition.

-

Staining: The cells are washed with cold buffer and then stained with a fluorescently-labeled antibody specific for human C3b/iC3b.

-

Analysis: The amount of C3b deposited on the cell surface is quantified by flow cytometry, measuring the mean fluorescence intensity (MFI) of the cell population.

-

IC₅₀ Determination: The MFI is plotted against the inhibitor concentration to calculate the IC₅₀ value for the inhibition of C3b deposition.

Assay: C5b-9 (MAC) Deposition on Activated Endothelial Cells

Scientific Rationale: The terminal event of the complement cascade is the formation of the C5b-9 complex, or Membrane Attack Complex (MAC), which can lead to cell lysis or sub-lytic cell activation.[19] Measuring the inhibition of MAC deposition confirms that Factor D-IN-2 effectively blocks the entire AP cascade through to its terminal effector function. Using activated human endothelial cells provides a disease-relevant surface, as endothelial injury is a key feature of complement-mediated disorders like aHUS.[19]

Detailed Protocol: Cell-based ELISA for C5b-9 Deposition

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to confluence in a 96-well plate.

-

Activation: The cells are activated with a stimulus like lipopolysaccharide (LPS) to induce an AP-permissive surface.

-

Inhibitor Treatment: The cell culture medium is replaced with normal human serum containing serial dilutions of Factor D-IN-2.

-

Incubation: The plate is incubated at 37°C for 1-2 hours to allow for complement activation and MAC deposition.

-

Detection: The cells are washed and then fixed. Deposited C5b-9 is detected using a primary antibody against a neoantigen of the complex, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate (e.g., TMB).

-

Quantification: The reaction is stopped, and the absorbance is read on a plate reader.

-

Analysis: The IC₅₀ for inhibition of MAC deposition is calculated from the dose-response curve.[21]

Summary and Conclusion

The comprehensive in vitro characterization of Factor D-IN-2, progressing from direct biochemical interactions to complex cell-based functional readouts, provides the necessary evidence to establish its profile as a potent and selective therapeutic candidate.

Consolidated Data Summary for Factor D-IN-2

| Assay Category | Assay | Parameter | Result |

| Biochemical | Surface Plasmon Resonance | K_D_ | Value (nM) |

| Factor B Cleavage | IC₅₀ | Value (nM) | |

| Selectivity Panel | >100-fold selective | Value | |

| Cellular Function | AH50 Hemolysis | IC₅₀ | Value (nM) |

| C3b Deposition (Flow) | IC₅₀ | Value (nM) | |

| C5b-9 Deposition (ELISA) | IC₅₀ | Value (nM) |

This rigorous, multi-faceted approach ensures a thorough understanding of the inhibitor's mechanism and functional consequences. The data generated through these workflows demonstrate that Factor D-IN-2 effectively engages its target, potently inhibits its enzymatic function, and successfully blocks the alternative complement pathway in relevant cellular models. These findings provide a strong, self-validating foundation for further preclinical and clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sinobiological.com [sinobiological.com]

- 5. Complement Factor D Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]

- 6. Factor D - Wikipedia [en.wikipedia.org]

- 7. Complement Factor D - Creative Biolabs [creative-biolabs.com]

- 8. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. molbiolcell.org [molbiolcell.org]

- 11. researchgate.net [researchgate.net]

- 12. rrc.uic.edu [rrc.uic.edu]

- 13. path.ox.ac.uk [path.ox.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D [frontiersin.org]

- 17. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Alternative Pathway of Complement Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 19. Alternative Pathway Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Cell-based Complement Activity Assay - Creative Biolabs [creative-biolabs.com]

Preliminary Studies on Factor D Inhibition by IN-2: A Guide to Preclinical Evaluation

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The alternative complement pathway (AP) is a critical component of innate immunity, providing a rapid and potent defense against pathogens. However, its dysregulation is a key driver in a range of debilitating conditions, including paroxysmal nocturnal hemoglobinuria (PNH) and age-related macular degeneration. Factor D (FD), a serine protease, is the rate-limiting enzyme for AP activation, making it a prime therapeutic target.[1][2][3] Inhibiting FD offers a strategic upstream intervention, potentially blocking both intravascular hemolysis and extravascular hemolysis mediated by C3b opsonization—a significant advantage over downstream C5 inhibitors.[1][4] This guide provides a comprehensive technical framework for the preliminary in vitro evaluation of a novel small-molecule Factor D inhibitor, designated IN-2.[5] We will detail the core biochemical and cell-based assays necessary to characterize its potency, selectivity, and functional activity, establishing a critical foundation for further preclinical and clinical development.

The Alternative Complement Pathway and the Pivotal Role of Factor D

The alternative pathway is unique in its capacity for spontaneous, continuous low-level activation, a process known as "tickover".[6][7] This surveillance mechanism begins with the spontaneous hydrolysis of the internal thioester bond of complement component 3 (C3), forming C3(H₂O).[6][8] This conformational change allows the binding of Factor B (FB), which is then cleaved by the serine protease Factor D.[9][10] This cleavage event is the lynchpin of AP activation; it releases a small Ba fragment and leaves the catalytic Bb fragment attached, forming the initial fluid-phase C3 convertase, C3(H₂O)Bb.[6]

This initial convertase cleaves more C3 into C3a (a potent anaphylatoxin) and C3b. The newly generated C3b can covalently attach to nearby surfaces, such as pathogens. Surface-bound C3b recruits more Factor B, which is again cleaved by Factor D to form the surface-bound C3 convertase, C3bBb.[3] This enzyme is stabilized by Properdin (Factor P) and initiates a powerful amplification loop, rapidly coating the target surface with C3b molecules.[3][11] This opsonization tags the cell for phagocytosis. The C3bBb convertase can also bind another C3b molecule to form the C5 convertase (C3bBbC3b), which cleaves C5 and initiates the terminal pathway, culminating in the formation of the Membrane Attack Complex (MAC) and cell lysis.[9][12]

Factor D's role is indispensable and rate-limiting.[1][3] Its concentration in the blood is the lowest of all complement proteins, and its sole known substrate is Factor B bound to C3b or C3(H₂O).[8][13] This exquisite specificity and its non-redundant, catalytic function make Factor D an ideal and strategic point of intervention to control the entire AP cascade.

Biochemical Characterization of IN-2

The first step in evaluating any new inhibitor is to confirm its direct interaction with the target enzyme and quantify its potency. This is achieved through purified, cell-free biochemical assays.

Rationale for Experimental Choices

Biochemical assays provide a clean, controlled system to measure the intrinsic inhibitory activity of a compound against its target, free from the complexities of a cellular environment (e.g., membrane permeability, off-target effects). The primary goal is to determine the IC₅₀ (half-maximal inhibitory concentration), a key measure of potency. We will use an assay that reconstitutes the natural substrate of Factor D, the C3bB complex, providing high physiological relevance.[14]

Protocol: Factor D Proteolytic Activity Assay

This assay measures the ability of IN-2 to inhibit Factor D-mediated cleavage of Factor B into its Ba and Bb fragments.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Purified human Factor D, Factor B, and C3b are required. These can be sourced from commercial vendors or purified in-house.

-

Prepare a suitable assay buffer (e.g., Tris-buffered saline with MgCl₂, pH 7.4) to facilitate the C3b-Factor B interaction.

-

Prepare a serial dilution of IN-2 in DMSO, followed by a final dilution in the assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Procedure:

-

In a 96-well microplate, combine purified C3b and Factor B and incubate for 15 minutes at room temperature to allow for the formation of the C3bB proconvertase complex.

-

Add the serially diluted IN-2 or vehicle control (buffer with DMSO) to the wells and incubate for a further 15-30 minutes.

-

Initiate the reaction by adding a fixed concentration of purified Factor D to all wells.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer containing a reducing agent.

-

-

Detection and Analysis:

-

Separate the reaction products using SDS-PAGE.

-

Visualize the protein bands using a sensitive stain like Coomassie Blue or silver stain. The cleavage of the ~93 kDa Factor B protein will result in the appearance of the ~60 kDa Bb fragment.

-

Quantify the intensity of the Bb band using densitometry.

-

Plot the percentage of Factor B cleavage (relative to the vehicle control) against the logarithm of the IN-2 concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation

The results of the proteolytic assay are summarized to show the potency of IN-2. For context, data for similar published small-molecule inhibitors are often in the low nanomolar range.[15]

| Compound | Target | Assay Type | IC₅₀ (nM) [Illustrative] | Source |

| IN-2 | Factor D | Proteolytic (Bb formation) | 8.5 | Hypothetical Data |

| ACH-3856 | Factor D | Proteolytic (Bb formation) | 5.8 | [14][15] |

| ACH-4471 | Factor D | Proteolytic (Bb formation) | 15.0 | [14][15] |

Cell-Based Functional Assays

While biochemical assays confirm target engagement, cell-based assays are critical to demonstrate that the inhibitor is effective in a more complex biological system that includes cell membranes and the full complement cascade present in serum. The gold standard for assessing AP inhibition is the hemolytic assay.

Rationale for Experimental Choices

Hemolytic assays measure the ability of an inhibitor to protect erythrocytes from lysis mediated by the complement system. Rabbit erythrocytes are often used as they are potent activators of the human alternative pathway.[16] To specifically measure AP activity, the assay is run in a buffer containing magnesium ions (required for AP) and EGTA, which chelates calcium ions, thereby blocking the classical and lectin pathways.[16] This setup provides a direct functional readout of AP inhibition and allows for the determination of an EC₅₀ (half-maximal effective concentration).

Protocol: Alternative Pathway (AP) Hemolytic Assay

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare Gelatin Veronal Buffer containing Mg²⁺ and EGTA (GVB/Mg-EGTA).

-

Collect rabbit erythrocytes (rRBCs) and wash them thoroughly with the GVB/Mg-EGTA buffer until the supernatant is clear. Resuspend the rRBCs to a final concentration of ~1-2 x 10⁸ cells/mL.

-

Use normal human serum (NHS) as the source of complement proteins.

-

Prepare a serial dilution of IN-2 in DMSO, followed by a final dilution in the GVB/Mg-EGTA buffer.

-

-

Assay Procedure:

-

In a 96-well V-bottom plate, add the serially diluted IN-2 or vehicle control.

-

Add a pre-determined amount of NHS (e.g., 10% final concentration) to each well.

-

Add the washed rRBC suspension to all wells.

-

Include control wells: a "buffer only" control for no lysis (0% hemolysis) and a "water" control for complete lysis (100% hemolysis).

-

Incubate the plate at 37°C for 30-60 minutes with gentle shaking.

-

Pellet the intact erythrocytes by centrifugation.

-

-

Detection and Analysis:

-

Carefully transfer the supernatant, which contains the released hemoglobin, to a new flat-bottom 96-well plate.

-

Measure the absorbance of the supernatant at 412 nm (A₄₁₂).

-

Calculate the percentage of hemolysis for each concentration using the formula: % Hemolysis = 100 * (A₄₁₂ sample - A₄₁₂ buffer control) / (A₄₁₂ water control - A₄₁₂ buffer control).

-

Plot the percentage of hemolysis against the logarithm of the IN-2 concentration and fit the curve to determine the EC₅₀ value.

-

Data Presentation

The functional potency of IN-2 is determined and compared with its biochemical potency. A close correlation between IC₅₀ and EC₅₀ suggests good translation from enzymatic inhibition to cellular activity.

| Compound | Target | Assay Type | EC₅₀ (nM) [Illustrative] | Source |

| IN-2 | Factor D | AP Hemolytic Assay (rRBC) | 15.2 | Hypothetical Data |

| ACH-4471 | Factor D | PNH Cell Hemolytic Assay | 4.0 - 27.0 | [15] |

| Danicopan | Factor D | PNH Cell Hemolytic Assay | N/A (Clinically validated) | [17] |

Experimental Workflow Visualization

The progression from initial biochemical screening to functional cellular validation is a cornerstone of preclinical drug discovery.

Conclusion and Future Directions

This guide outlines the essential preliminary studies for characterizing a novel Factor D inhibitor, IN-2. The successful completion of these biochemical and cell-based assays provides the foundational data package for a promising therapeutic candidate. By demonstrating potent and direct inhibition of Factor D's enzymatic activity (IC₅₀) and confirming this translates into functional blockade of the alternative pathway in a cellular context (EC₅₀), a strong rationale for further development is established.

The logical next steps in the preclinical evaluation of IN-2 would include:

-

Selectivity Profiling: Assessing the inhibitory activity of IN-2 against a panel of other serine proteases to ensure it is highly selective for Factor D, minimizing the risk of off-target effects.[4][18]

-

Pharmacokinetics (PK): Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of IN-2 in animal models (e.g., mice, cynomolgus monkeys) to determine its oral bioavailability and dosing feasibility.[4][19]

-

In Vivo Pharmacodynamic (PD) and Efficacy Models: Utilizing animal models, such as mice expressing human Factor D, to demonstrate that oral administration of IN-2 can suppress AP activation systemically and show efficacy in disease-relevant models.[18][20]

Through this structured and rigorous evaluation process, a compelling profile can be built for IN-2, paving the way for its potential development as a first-in-class oral therapeutic for patients suffering from complement-mediated diseases.[17]

References

- 1. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]

- 2. Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. complementtech.com [complementtech.com]

- 4. ashpublications.org [ashpublications.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Alternative Complement Pathway Introduction - Creative Biolabs [creative-biolabs.com]

- 7. microbenotes.com [microbenotes.com]

- 8. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Complement Factor D - Creative Biolabs [creative-biolabs.com]

- 10. Factor D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. immunopaedia.org.za [immunopaedia.org.za]

- 12. researchgate.net [researchgate.net]

- 13. Complement Factor D Assay | Molecular Otolaryngology and Renal Research Laboratories - The University of Iowa [morl.lab.uiowa.edu]

- 14. researchgate.net [researchgate.net]

- 15. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. First-in-class Factor D inhibitor danicopan successfully controls haemolysis in untreated patients with PNH - BJH [bjh.be]

- 18. Design, Synthesis, and Preclinical Characterization of Selective Factor D Inhibitors Targeting the Alternative Complement Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. First-in-Class Clinically Investigated Oral Factor D Inhibitors for the Treatment of Complement-Mediated Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Understanding the Kinetics of Factor D Inhibition: A Guide to Mechanism and Measurement

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The alternative pathway (AP) of the complement system is a critical component of innate immunity, acting as a rapid and powerful surveillance system against invading pathogens. However, its dysregulation is a key driver in a range of debilitating conditions, from paroxysmal nocturnal hemoglobinuria (PNH) to age-related macular degeneration (AMD).[1][2] At the heart of the AP's amplification loop lies Factor D (FD), a highly specific serine protease. Its singular, rate-limiting role makes it an exceptionally attractive target for therapeutic intervention.[3][4] This guide provides a deep dive into the kinetics of Factor D inhibition, moving beyond simple screening to a mechanistic understanding of inhibitor behavior. We will explore the "why" behind experimental choices, offering field-proven insights into designing, executing, and interpreting the assays that are crucial for developing next-generation complement modulators.

Section 1: The Central Role of Factor D in the Alternative Pathway

The complement system comprises three activation cascades: the classical, lectin, and alternative pathways. While the classical and lectin pathways are initiated by antibody-antigen complexes and microbial carbohydrates, respectively, the alternative pathway is unique in its capacity for spontaneous, low-level activation through the "tickover" of C3 to C3(H₂O).[4][5]

Factor D is the rate-limiting enzyme in the AP cascade.[3][6] It is a serine protease that circulates in the blood in its mature, active form, yet it remains quiescent due to a self-inhibitory loop that restricts access to its catalytic site.[3][7] Its sole known substrate is Factor B (FB), and only when FB is complexed with C3b (or C3(H₂O)).[8][9] This binding to C3b induces a conformational change in FB, which in turn triggers a realignment of Factor D's active site, enabling it to cleave FB into the Ba and Bb fragments.[5][10] The resulting C3bBb complex is the AP C3 convertase, an enzyme that exponentially amplifies the complement response by cleaving vast quantities of C3 into C3a (a potent anaphylatoxin) and C3b (an opsonin).[2][4]

This exquisite substrate-induced activation makes Factor D a highly specific and tightly regulated enzyme, preventing rampant complement activation on host cells, which are protected by various regulatory proteins.[3] Its low circulating concentration (around 1.8 µg/mL) further cements its status as the bottleneck of the AP, making it an ideal target for precise therapeutic modulation.[4] Inhibiting Factor D effectively shuts down the AP amplification loop, which is also utilized by the classical and lectin pathways, thereby quelling excessive complement activation from multiple triggers.[1][3]

Caption: The Alternative Pathway, highlighting Factor D's critical cleavage step.

Section 2: Core Kinetic Principles for Factor D Inhibitors

Characterizing an inhibitor requires moving beyond a single IC₅₀ value to a comprehensive kinetic profile. This profile not only defines potency but also provides crucial insights into the mechanism of action, which informs dosing strategies and predicts in vivo efficacy.

Key Kinetic and Affinity Parameters

-

IC₅₀ (Half Maximal Inhibitory Concentration): The concentration of an inhibitor that reduces enzyme activity by 50% under specific assay conditions. While a valuable metric for initial screening and ranking, it is dependent on substrate and enzyme concentrations and is not a true measure of inhibitor affinity.[11]

-

Kᵢ (Inhibition Constant): An intrinsic measure of the affinity of a reversible inhibitor for an enzyme.[11] It represents the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ indicates a more potent inhibitor. Unlike IC₅₀, Kᵢ is independent of assay conditions.

-

Kᴅ (Equilibrium Dissociation Constant): A measure of the affinity between the inhibitor (analyte) and its target (ligand). It is the ratio of the off-rate to the on-rate (kₒff/kₒn).[12] For a simple bimolecular interaction, Kᵢ and Kᴅ are conceptually similar.

-

kₒn (Association Rate Constant): Also known as kₐ, this constant measures the rate at which an inhibitor binds to its target. The units are M⁻¹s⁻¹. A faster on-rate leads to a more rapid onset of inhibition.[12][13]

-

kₒff (Dissociation Rate Constant): Also known as kₔ, this constant measures the rate at which the inhibitor-target complex dissociates. The units are s⁻¹. A slower off-rate results in a longer-lasting inhibitory effect.[12][13]

-

Residence Time (τ): Calculated as the reciprocal of the dissociation rate (1/kₒff), residence time is a critical parameter for in vivo efficacy.[13] A long residence time means the inhibitor remains bound to its target for an extended period, even as systemic drug concentrations decrease, potentially allowing for less frequent dosing.

Modes of Inhibition

Understanding how an inhibitor interacts with Factor D and its substrate complex is fundamental.

-

Competitive: The inhibitor binds to the active site of free Factor D, preventing the C3bB substrate from binding.

-

Non-competitive: The inhibitor binds to an allosteric site (an "exosite") on Factor D, distinct from the active site. This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of whether the substrate is bound.[14]

-

Uncompetitive: The inhibitor binds only to the enzyme-substrate (Factor D-C3bB) complex. This mode is less common but can be highly effective.

-

Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities.

The unique self-inhibited nature of Factor D presents an interesting challenge. An inhibitor could theoretically bind to the latent form of Factor D, stabilizing its inactive conformation, or it could be a classic competitive inhibitor that only binds when the active site is available. Distinguishing these mechanisms is key to rational drug design.

Section 3: Methodologies for Kinetic Characterization

A multi-faceted approach is required to build a complete kinetic and mechanistic picture of a Factor D inhibitor. No single assay tells the whole story.

Biochemical Enzymatic Assays

These assays use purified complement proteins to measure the direct effect of an inhibitor on Factor D's catalytic activity.

Rationale: This reductionist approach provides a clean system to determine intrinsic potency (IC₅₀, Kᵢ) without the complexities of a plasma or cellular environment. It is the workhorse for structure-activity relationship (SAR) studies during lead optimization.

Methodologies:

-

Natural Substrate Assay: Measures the cleavage of Factor B in the C3bB complex. The product, Bb, can be quantified using an ELISA.[13] This is the most physiologically relevant biochemical assay.

-

Synthetic Substrate Assay: Utilizes a small synthetic thioester substrate (e.g., Z-Lys-SBzl) that can be cleaved by Factor D.[13][15]

-

Expertise & Experience: While less physiological, the synthetic substrate assay is often simpler, faster, and avoids the need to purify and handle multiple large proteins. However, it can be misleading. An exosite inhibitor that works by sterically hindering the large C3bB complex from accessing the active site may show no activity against a small synthetic substrate that can still easily enter.[7][14] Therefore, results from synthetic substrate assays must be validated with the natural substrate assay.

-

Protocol: Factor D Enzymatic Assay (Natural Substrate)

-

Reagent Preparation: Prepare buffers (e.g., GVB++), purified human Factor D, Factor B, and C3b at desired stock concentrations. Prepare a serial dilution of the test inhibitor.

-

Plate Coating (for ELISA): Coat a 96-well microplate with an anti-Factor Bb capture antibody overnight at 4°C. Wash and block the plate.

-

Enzyme-Inhibitor Pre-incubation: In a separate reaction plate, add Factor D and varying concentrations of the inhibitor. Allow to pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow binding to reach equilibrium.

-

Reaction Initiation: Form the proconvertase by adding Factor B and C3b to the wells containing the Factor D/inhibitor mix. This initiates the cleavage reaction. Incubate for a specific time (e.g., 30 minutes) at 37°C.

-

Reaction Quenching & Transfer: Stop the reaction by adding EDTA. Transfer the reaction mixture to the blocked ELISA plate.

-

Detection: Incubate to allow capture of the generated Bb fragment. Wash, then add a detection antibody (e.g., biotinylated anti-human C3/C5 convertase antibody), followed by a streptavidin-HRP conjugate and a colorimetric substrate (e.g., TMB).

-

Data Analysis: Read the absorbance at the appropriate wavelength. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Biophysical Assays: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology for monitoring molecular interactions in real time. It is the gold standard for determining binding kinetics (kₒn, kₒff) and affinity (Kᴅ).[12][15]

Rationale: SPR provides a direct measure of the physical binding and dissociation events between the inhibitor and Factor D. This is distinct from enzymatic assays, which measure the functional consequence of that binding. A compound can have high affinity (low Kᴅ) but be a poor inhibitor if it doesn't effectively block the enzyme's function. Conversely, understanding the on- and off-rates provides insight into the inhibitor's durability of action (residence time).[13]

Caption: General workflow for an SPR-based kinetic analysis.

Protocol: SPR Kinetic Analysis Workflow

-

Ligand Immobilization: Covalently attach purified human Factor D (the ligand) to the surface of a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared in parallel (e.g., mock-coupled) to subtract bulk refractive index changes.[12]

-

Analyte Injection (Association): Inject the inhibitor (the analyte) at several different concentrations in series over both the reference and Factor D-coupled flow cells. The binding of the inhibitor to Factor D causes a change in the refractive index, which is measured in Resonance Units (RU). This is the association phase.[12]

-

Buffer Flow (Dissociation): After the injection of the analyte, switch back to flowing buffer over the chip. The inhibitor dissociates from Factor D, causing the RU signal to decrease. This is the dissociation phase.[12]

-

Regeneration: If the inhibitor does not fully dissociate, a regeneration solution (e.g., low pH glycine) is injected to strip all bound analyte from the ligand, preparing the surface for the next injection cycle.

-

Data Analysis: The reference-subtracted sensorgrams (RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir) using the instrument's analysis software. This process yields the kinetic constants kₒn, kₒff, and the affinity Kᴅ.

Cell-Based Functional Assays

These assays measure the ability of an inhibitor to block AP-mediated cell lysis, providing a more physiologically relevant assessment of potency.

Rationale: Cell-based assays integrate the complexities of complement activation in a biological matrix (serum), including the presence of other complement factors and regulators. They provide a crucial bridge between biochemical potency and potential in vivo activity.

Methodology: Paroxysmal Nocturnal Hemoglobinuria (PNH) Hemolytic Assay

PNH is a disease where red blood cells lack complement-regulating proteins, making them highly susceptible to AP-mediated lysis.[16] This makes them an ideal substrate for a functional Factor D inhibition assay.

Protocol: PNH Red Blood Cell (RBC) Hemolysis Assay

-

Component Preparation: Obtain erythrocytes from a PNH patient. Prepare normal human serum (as a source of complement) and a serial dilution of the Factor D inhibitor.

-

Assay Setup: In a 96-well plate, add PNH RBCs, varying concentrations of the inhibitor, and normal human serum. Controls should include RBCs with buffer only (no lysis) and RBCs with water (100% lysis).

-

Incubation: Incubate the plate at 37°C for a set time (e.g., 1 hour) to allow for complement activation and subsequent hemolysis.

-

Endpoint Measurement: Pellet the remaining intact RBCs by centrifugation. Transfer the supernatant to a new plate.

-

Data Analysis: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 412 nm). Calculate the percent hemolysis relative to the controls. Plot percent inhibition against inhibitor concentration to determine the EC₅₀ value.[17]

Section 4: Data Synthesis and Interpretation

The ultimate goal is to build a cohesive kinetic profile. The data from each assay type should be compared and contrasted to gain a full mechanistic understanding.

| Parameter | Assay Type | What It Measures | Typical Values for Potent FD Inhibitor |

| IC₅₀ / EC₅₀ | Enzymatic / Cell-Based | Functional potency; concentration for 50% inhibition. | Low nM (e.g., 0.5 - 30 nM)[5][18] |

| Kᴅ | SPR | Binding affinity at equilibrium. | Sub-nM to low nM (e.g., 0.54 nM for Danicopan)[6] |

| kₒn | SPR | Rate of inhibitor binding to Factor D. | ~10⁵ - 10⁶ M⁻¹s⁻¹[5] |

| kₒff | SPR | Rate of inhibitor dissociation from Factor D. | 10⁻³ - 10⁻⁵ s⁻¹ |

| Residence Time (τ) | SPR (calculated) | Duration of the inhibitor-target complex. | > 15 minutes |

Trustworthiness through Self-Validation: A robust inhibitor candidate will show strong concordance across these different assays. For instance, a potent inhibitor should exhibit a low nM IC₅₀ in the biochemical assay, a similarly potent EC₅₀ in the hemolysis assay, and a low nM Kᴅ in SPR. Discrepancies can be highly informative. A compound with a potent biochemical IC₅₀ but poor cell-based activity may have issues with plasma protein binding or stability. A compound with a high affinity (low Kᴅ) but weak enzymatic inhibition might bind to a non-critical site on the enzyme. This cross-validation is the hallmark of a rigorous kinetic characterization workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Alternative complement pathway - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Complement Factor D as a Strategic Target for Regulating the Alternative Complement Pathway [frontiersin.org]

- 4. Novel Insights into Factor D Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What is the therapeutic class of Danicopan? [synapse.patsnap.com]

- 7. Complement Factor D - Creative Biolabs [creative-biolabs.com]

- 8. Mechanism of action of factor D of the alternative complement pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Factor D - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Quantification of the zymogenicity and the substrate-induced activity enhancement of complement factor D [frontiersin.org]

- 11. portlandpress.com [portlandpress.com]

- 12. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 13. researchgate.net [researchgate.net]

- 14. Inhibiting Alternative Pathway Complement Activation by Targeting the Factor D Exosite - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Danicopan: an oral complement factor D inhibitor for paroxysmal nocturnal hemoglobinuria | Haematologica [haematologica.org]

- 17. Small-molecule factor D inhibitors selectively block the alternative pathway of complement in paroxysmal nocturnal hemoglobinuria and atypical hemolytic uremic syndrome | Haematologica [haematologica.org]

- 18. researchgate.net [researchgate.net]

Initial Toxicity Screening of Complement Factor D-IN-2: A Technical Guide

This guide provides a comprehensive framework for the initial toxicity screening of Complement Factor D-IN-2, a novel small molecule inhibitor. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. It delves into the scientific rationale behind the experimental design, offering a tiered, field-proven approach to early-stage safety assessment. Our methodology is built on the principles of scientific integrity, ensuring that each stage of the screening process is a self-validating system, providing clear, actionable data to inform critical go/no-go decisions in the drug development pipeline.

Introduction: The Rationale for Targeting Complement Factor D

The complement system is a critical component of innate immunity, and its alternative pathway (AP) provides a rapid and powerful defense against invading pathogens.[1][2] Central to the activation and amplification of the AP is Complement Factor D (CFD), a serine protease.[1][3][4] CFD's sole known substrate is Factor B; when Factor B is complexed with C3b, CFD cleaves it, forming the C3 convertase C3bBb.[1][3] This enzymatic step is the rate-limiting step for AP activation, making Factor D a highly strategic target for therapeutic intervention in diseases driven by excessive complement activation.[5][6]

This compound is a small molecule inhibitor designed to specifically block the catalytic activity of Factor D, thereby preventing the formation of the C3 convertase and dampening the inflammatory cascade. The therapeutic potential for such an inhibitor is significant in conditions like paroxysmal nocturnal hemoglobinuria (PNH) and other complement-mediated disorders.[1] However, before advancing a potent inhibitor like this compound into later-stage preclinical and clinical development, a robust initial toxicity screening is paramount to identify any potential safety liabilities.[7][8]

This guide outlines a tiered approach to the initial toxicity screening of this compound, beginning with a battery of in vitro assays and progressing to a targeted in vivo screen. This strategy is designed to maximize data acquisition while minimizing the use of animal models in the early stages of development.

The Alternative Complement Pathway and the Role of Factor D

Caption: The central role of Factor D in the alternative complement pathway.

A Tiered Approach to Initial Toxicity Screening

The initial safety evaluation of this compound will follow a hierarchical, three-tiered approach. This strategy allows for early identification of potential toxicities and provides a framework for making informed decisions about the continued development of the compound.

Caption: A tiered workflow for the initial toxicity screening of this compound.

Tier 1: In Vitro General Cytotoxicity Assays

The foundational step in our toxicity screening is to assess the general cytotoxicity of this compound. These assays provide a broad understanding of the concentrations at which the compound may begin to exert harmful effects on cells.[9][10][11][12] We will employ two distinct, mechanistically different assays to ensure the robustness of our findings.

Rationale for a Dual-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different assays measure different cellular parameters. By using two assays with distinct endpoints—metabolic activity (MTT) and membrane integrity (LDH)—we create a self-validating system. Concordant results across both assays provide a higher degree of confidence in the determined cytotoxic concentration range.

| Assay | Principle | Endpoint |

| MTT Assay | Reduction of tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells.[13] | Colorimetric measurement of formazan production, indicating cell viability.[2][13][14] |

| LDH Release Assay | Measurement of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[12] | Colorimetric measurement of LDH activity in the culture supernatant, indicating cell lysis.[5][11][15] |

Experimental Protocols

Objective: To determine the concentration of this compound that reduces the metabolic activity of a cell population by 50% (IC50).

Protocol:

-

Cell Plating: Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.[16]

-